2-Chlorobenzaldehyde oxime
Overview
Description
2-Chlorobenzaldehyde oxime: is an organic compound with the molecular formula C7H6ClNO It is a derivative of benzaldoxime, where a chlorine atom is substituted at the ortho position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxime Formation: 2-Chlorobenzaldehyde oxime can be synthesized by reacting o-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an aqueous or alcoholic medium at room temperature.
Dehydration to Nitriles: The oxime can be further dehydrated to form o-chlorobenzonitrile using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods: Industrial production of o-chlorobenzaldoxime often involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Chlorobenzaldehyde oxime can undergo oxidation reactions to form corresponding nitriles or other oxidized products.
Reduction: Reduction of o-chlorobenzaldoxime can yield amines or other reduced derivatives.
Substitution: The chlorine atom in o-chlorobenzaldoxime can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Nitriles: Formed by dehydration of the oxime.
Amines: Formed by reduction of the oxime.
Substituted Benzaldoximes: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Synthesis of Heterocycles: 2-Chlorobenzaldehyde oxime is used as an intermediate in the synthesis of various heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.
Biology and Medicine:
Antimicrobial Agents: Derivatives of o-chlorobenzaldoxime have shown potential as antimicrobial agents due to their ability to inhibit bacterial growth.
Industry:
Dye Intermediates: Used in the production of dyes and pigments.
Polymer Additives: Acts as a stabilizer or modifier in polymer production.
Mechanism of Action
The mechanism of action of o-chlorobenzaldoxime involves its reactivity towards nucleophiles and electrophiles. The presence of the oxime group and the chlorine atom makes it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or oxidation.
Comparison with Similar Compounds
Benzaldoxime: Lacks the chlorine substitution, making it less reactive in certain substitution reactions.
p-Chlorobenzaldoxime: Chlorine is substituted at the para position, affecting its reactivity and steric properties.
m-Chlorobenzaldoxime: Chlorine is substituted at the meta position, leading to different reactivity patterns.
Uniqueness: 2-Chlorobenzaldehyde oxime is unique due to the ortho position of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various chemical compounds.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIVKDWRLLMSEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3717-28-0 | |
Record name | 2-Chlorobenzaldehyde oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3717-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-chlorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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